

# Application Notes and Protocols for GSK2982772 Target Engagement Assay in Whole Blood

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# Introduction

GSK2982772 is an oral, selective, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] RIPK1's role in various inflammatory conditions has made it a compelling therapeutic target.[3][4] Assessing the extent to which GSK2982772 binds to RIPK1 in a physiological environment is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing in clinical settings. This document provides detailed application notes and protocols for assessing the target engagement of GSK2982772 with RIPK1 in human whole blood.

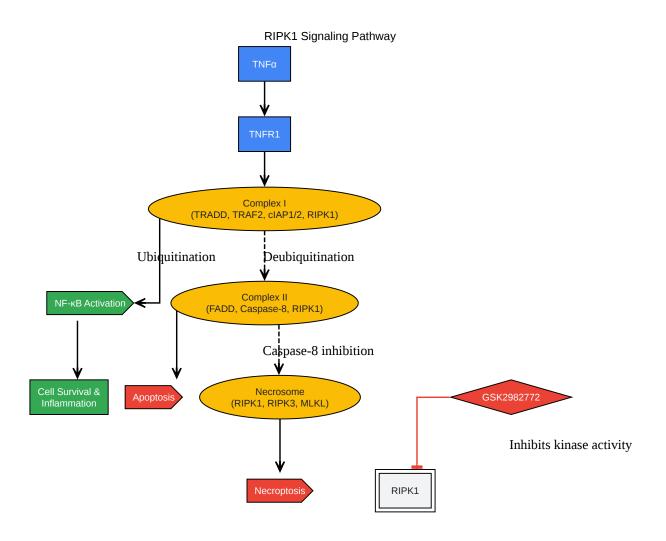
Two primary methods for quantifying RIPK1 target engagement in whole blood are described: a Cellular Thermal Shift Assay (CETSA®) and a conformational change-detecting immunoassay. Additionally, a downstream pharmacodynamic assay to measure the functional consequence of RIPK1 inhibition is detailed.

# **RIPK1 Signaling Pathway**

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs), to regulate cell survival,



apoptosis, and necroptosis. Upon activation, RIPK1 can initiate a pro-survival pathway leading to the activation of NF-κB or, under specific conditions, can trigger programmed cell death. **GSK2982772** inhibits the kinase activity of RIPK1, thereby modulating these downstream signaling events.



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Caption: RIPK1 signaling pathway initiated by TNFα.



# **Quantitative Data Summary**

Clinical studies have provided data on the target engagement of **GSK2982772** in whole blood. The following tables summarize key findings.

Table 1: RIPK1 Target Engagement with GSK2982772 in Healthy Volunteers

| Dosing Regimen | Duration | Target Engagement<br>(TE) | Study Population   |
|----------------|----------|---------------------------|--------------------|
| 60 mg BID      | 24 hours | >90%                      | Healthy Volunteers |
| 120 mg BID     | 24 hours | >90%                      | Healthy Volunteers |

Source: Data synthesized from clinical trial results.[1][2]

Table 2: RIPK1 Target Engagement with GSK2982772 in Patients with Psoriasis

| Dosing Regimen                       | Duration | Target Engagement<br>(TE) | Study Population                                    |
|--------------------------------------|----------|---------------------------|---|
| 960 mg (once-daily modified-release) | Week 4   | 96.1% (posterior mean)    | Patients with  Moderate to Severe  Plaque Psoriasis |
| 960 mg (once-daily modified-release) | Week 12  | 93.2% (posterior mean)    | Patients with  Moderate to Severe  Plaque Psoriasis |

Source: Data synthesized from a multicenter, randomized, double-blind, placebo-controlled study.[3][4]

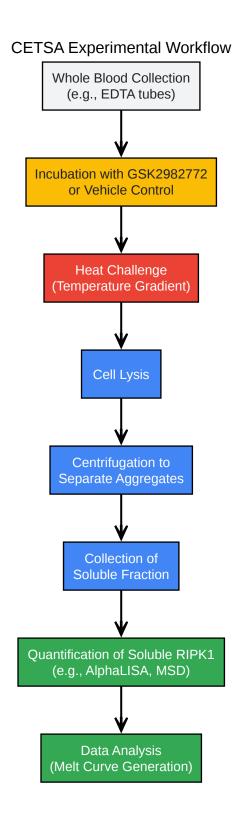
# **Experimental Protocols**

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement



This protocol is based on the principle that drug binding to a target protein increases its thermal stability. This method allows for the quantification of target engagement in unprocessed human whole blood.[5]

#### **Experimental Workflow:**





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Caption: Workflow for CETSA in whole blood.

#### Materials:

- Fresh human whole blood collected in EDTA tubes
- GSK2982772
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Detection reagents (e.g., AlphaLISA® or Meso Scale Discovery® (MSD) immunoassay kits for RIPK1)

#### Procedure:

- Blood Handling: Use fresh whole blood for optimal results. If using frozen samples, ensure a
  validated freezing and thawing protocol is in place.
- Compound Treatment:
  - Aliquot whole blood into appropriate tubes.
  - Treat blood samples with varying concentrations of GSK2982772 or DMSO as a vehicle control.
  - Incubate for 1 hour at 37°C to allow for drug binding.



#### Heat Challenge:

- Transfer the treated blood samples to PCR tubes or a 96-well PCR plate.
- Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 65°C) to generate a melt curve. A single temperature can be used for isothermal dose-response experiments.
- After heating, cool the samples to 4°C.
- Lysis and Separation:
  - Lyse the blood cells by adding lysis buffer and incubating on ice.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

#### Detection:

- Carefully collect the supernatant containing the soluble RIPK1.
- Quantify the amount of soluble RIPK1 using a sensitive immunoassay such as AlphaLISA® or MSD®.

#### Data Analysis:

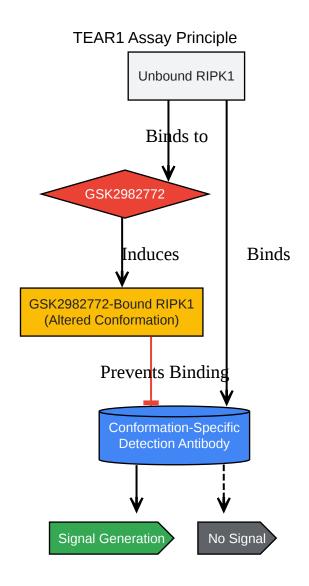
- Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve.
- An increase in the melting temperature (Tm) in the presence of GSK2982772 indicates target engagement.
- For isothermal dose-response experiments, plot the amount of soluble RIPK1 against the drug concentration to determine the EC50 of target engagement.

# Protocol 2: Immunoassay for Direct Target Engagement (TEAR1 Assay Principle)



This protocol is based on a novel immunoassay that detects a conformational change in RIPK1 upon inhibitor binding. This is a competition-based assay where the binding of the drug prevents the binding of a specific antibody.

#### Logical Relationship:



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Caption: Principle of the conformational change immunoassay.

#### Materials:

• Whole blood samples from subjects treated with **GSK2982772** or placebo



- Lysis buffer
- Capture antibody against RIPK1
- Conformation-specific detection antibody for unbound RIPK1
- Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
- Immunoassay plates (e.g., 96-well high-binding plates)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate for the reporter enzyme/fluorophore
- Plate reader

#### Procedure:

- Sample Collection and Lysis:
  - Collect whole blood in EDTA tubes.
  - Lyse the blood cells to release the intracellular contents, including RIPK1.
- Immunoassay:
  - Coat a 96-well plate with a capture antibody that binds to total RIPK1.
  - Block the plate to prevent non-specific binding.
  - Add the cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
  - Wash the plate to remove unbound material.
  - Add the conformation-specific detection antibody that only recognizes the unbound form of RIPK1.
  - Wash the plate to remove unbound detection antibody.



- Add a labeled secondary antibody that binds to the detection antibody.
- Wash the plate and add the substrate to generate a signal.
- Data Analysis:
  - Measure the signal using a plate reader.
  - The signal will be inversely proportional to the amount of GSK2982772-bound RIPK1.
  - Calculate the percentage of target engagement by comparing the signal from treated samples to that of untreated or placebo-treated samples.

# Protocol 3: Pharmacodynamic Assay of RIPK1-Dependent Cytokine Production

This protocol measures the functional consequence of RIPK1 inhibition by quantifying the production of downstream inflammatory cytokines, such as MIP-1 $\alpha$  and MIP-1 $\beta$ , in whole blood following stimulation.

#### Procedure:

- Whole Blood Stimulation:
  - Collect whole blood in heparin tubes.
  - Within 2 hours of collection, aliquot the blood into 96-well plates.
  - Add GSK2982772 at various concentrations and incubate.
  - Stimulate the blood with a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce RIPK1-dependent necroptosis and cytokine release.
  - Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Cytokine Measurement:
  - Centrifuge the plates to pellet the blood cells.



- Collect the plasma supernatant.
- Measure the concentration of MIP-1 $\alpha$  and MIP-1 $\beta$  in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
- Data Analysis:
  - Plot the cytokine concentrations against the concentration of GSK2982772.
  - Determine the IC50 value for the inhibition of cytokine production.

### Conclusion

The described assays provide robust methods for quantifying the target engagement of **GSK2982772** in whole blood, which is essential for the clinical development of this and other RIPK1 inhibitors. The Cellular Thermal Shift Assay and the conformational immunoassay offer direct measurement of drug-target interaction, while the pharmacodynamic cytokine assay provides a functional readout of RIPK1 inhibition. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.

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